2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
Description
Properties
IUPAC Name |
5-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-5(2)9-13-8-4-7(11)6(3)12-10(8)14-9/h4-5H,11H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTDSYJROVMWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1N)NC(=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the condensation of pyridine-2,3-diamine with appropriate aldehydes or ketones under oxidative conditions. One common method includes the use of carboxylic acids or their equivalents in a condensation-dehydration reaction . The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under reflux conditions for several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or thionyl chloride.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
Synthesis of 2-Isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and the introduction of various substituents to enhance biological activity. For instance, one study reported the synthesis of related imidazo[4,5-b]pyridine derivatives through a series of reactions involving NMR spectroscopy and mass spectrometry for structural characterization .
Antibacterial and Antifungal Properties
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antibacterial and antifungal activities. A study highlighted that certain synthesized derivatives showed activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL .
Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Pathogen | MIC (μg/mL) |
|---|---|---|
| 6c | Staphylococcus aureus | 4 |
| 6b | E. coli | 8 |
| 10b | Klebsiella pneumoniae | 32 |
Neuropharmacological Applications
Another area of interest is the compound's potential neuropharmacological effects. The compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. A fluorescence imaging study indicated that derivatives could influence AMPA receptor regulatory proteins, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study: Antimicrobial Efficacy
In a comprehensive screening study involving a series of imidazo[4,5-b]pyridine derivatives, researchers found that specific modifications to the compound's structure significantly affected its antimicrobial potency. For example, the introduction of halogen substituents enhanced activity against resistant strains of bacteria while maintaining low toxicity levels in mammalian models .
Case Study: Neuroprotective Effects
A separate investigation assessed the neuroprotective effects of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine in vitro. Results indicated that the compound could reduce oxidative stress markers in neuronal cell lines, supporting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine and related imidazo-pyridine derivatives.
Table 1: Structural and Functional Comparison of Imidazo-Pyridine Derivatives
Key Comparisons:
The chloro and cyano groups in 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile confer electrophilic character, making it reactive in cross-coupling reactions, unlike the amine-terminated compounds .
Structural Validation Challenges :
- Crystallographic validation of imidazo-pyridine derivatives (e.g., via SHELX software ) is complicated by the planar nature of the fused ring system and substituent steric effects. For example, the isopropyl group in the target compound may introduce torsional strain, necessitating advanced refinement protocols .
Biological Activity
2-Isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound features a unique structure characterized by an imidazole ring fused to a pyridine ring. The synthesis typically involves the condensation of pyridine-2,3-diamine with aldehydes or ketones under oxidative conditions. Common reagents used in the synthesis include potassium permanganate for oxidation and sodium borohydride for reduction.
The biological activity of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions at binding sites. These interactions can lead to alterations in cellular signaling pathways, impacting various cellular functions and processes .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines:
- Inhibition of Aurora Kinases : The compound has been identified as a potent inhibitor of Aurora kinases, which are critical in cancer cell proliferation. For instance, it exhibited an inhibition constant () of 7.5 nM for Aurora-A kinase .
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor:
- Aurora Kinase Inhibition : It inhibits Aurora-A and Aurora-B kinases effectively, which are essential for mitosis and are often overexpressed in tumors.
- Other Targets : The compound is being investigated for its effects on additional targets such as FLT3 kinase, which is relevant in acute myeloid leukemia (AML) treatment .
Case Studies
- Aurora Kinase Inhibitor Development : A study optimized imidazo[4,5-b]pyridine derivatives for enhanced potency against Aurora kinases, leading to the identification of compounds with low nanomolar activity against these targets .
- Cytotoxicity Profile : In a comparative study involving multiple synthesized compounds, 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine showed superior cytotoxicity against K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cells compared to standard chemotherapeutics like imatinib .
Q & A
Q. What advanced techniques validate hydrogen-bonding interactions in the crystal lattice?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···N bonds) using CrystalExplorer. Pair with thermal ellipsoid plots from SHELXL-refined data to assess disorder .
- Variable-Temperature XRD : Monitor lattice stability under thermal stress (e.g., 100–300 K) to identify key hydrogen bonds maintaining crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
